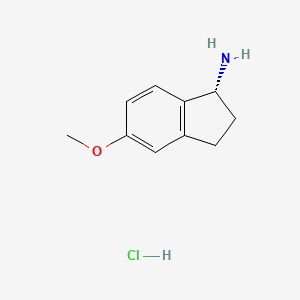
5-(2-bromoethyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)-1,3-oxazole is a heterocyclic organic compound containing both an oxazole ring and a bromoethyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethyl)-1,3-oxazole typically involves the bromination of 5-ethyl-1,3-oxazole. One common method includes the reaction of 5-ethyl-1,3-oxazole with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromoethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azidoethyl-oxazole, thiocyanatoethyl-oxazole, and methoxyethyl-oxazole.
Oxidation Products: Oxazole N-oxides.
Reduction Products: Ethyl-oxazole.
科学研究应用
5-(2-Bromoethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infections.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo further chemical modifications.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 5-(2-bromoethyl)-1,3-oxazole largely depends on its chemical reactivity. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules such as proteins and nucleic acids, potentially altering their function. The oxazole ring can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
相似化合物的比较
5-(2-Chloroethyl)-1,3-oxazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group. It exhibits different reactivity and selectivity in chemical reactions.
5-(2-Iodoethyl)-1,3-oxazole: Contains an iodoethyl group, which is more reactive than the bromoethyl group due to the larger atomic radius and lower bond dissociation energy of iodine.
5-(2-Fluoroethyl)-1,3-oxazole: Features a fluoroethyl group, which is less reactive but more stable compared to the bromoethyl group.
Uniqueness: 5-(2-Bromoethyl)-1,3-oxazole is unique due to the balance of reactivity and stability provided by the bromoethyl group. This makes it a versatile intermediate for various chemical transformations, offering a wide range of applications in different fields.
属性
CAS 编号 |
2228164-99-4 |
|---|---|
分子式 |
C5H6BrNO |
分子量 |
176.01 g/mol |
IUPAC 名称 |
5-(2-bromoethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 |
InChI 键 |
GTPBXWXYBGBIIH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC=N1)CCBr |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



